molecular formula C15H19ClN2O B2819101 (E)-1-(8-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-4-(dimethylamino)but-2-en-1-one CAS No. 2305572-32-9

(E)-1-(8-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-4-(dimethylamino)but-2-en-1-one

Cat. No.: B2819101
CAS No.: 2305572-32-9
M. Wt: 278.78
InChI Key: JBKHYLIPAUROGI-UHFFFAOYSA-N
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Description

(E)-1-(8-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-4-(dimethylamino)but-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CL 316,243 and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

CL 316,243 selectively activates β3-adrenoceptors, which are primarily expressed in adipose tissue. Activation of these receptors leads to an increase in cAMP levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to an increase in thermogenesis and energy expenditure in brown adipose tissue. CL 316,243 has also been shown to increase insulin secretion in pancreatic β-cells and improve glucose homeostasis.
Biochemical and Physiological Effects:
CL 316,243 has been shown to have several biochemical and physiological effects. It increases thermogenesis and energy expenditure in brown adipose tissue, leading to a reduction in body weight and improved metabolic function. It also increases insulin secretion in pancreatic β-cells and improves glucose homeostasis. CL 316,243 has been shown to have a positive effect on cardiac function and can improve cardiac output in certain conditions.

Advantages and Limitations for Lab Experiments

One of the advantages of using CL 316,243 in lab experiments is its selectivity for β3-adrenoceptors, which allows for the specific study of the function of these receptors. It is also a potent agonist, which means that lower concentrations can be used in experiments. One of the limitations of using CL 316,243 is its short half-life, which requires frequent dosing in experiments.

Future Directions

There are several future directions for research on CL 316,243. One potential direction is the development of more potent and selective β3-adrenoceptor agonists for the treatment of obesity and metabolic disorders. Another direction is the study of the effects of β3-adrenoceptor activation on other tissues, such as the liver, muscle, and brain. Additionally, the development of more stable formulations of CL 316,243 could improve its use in clinical settings.

Synthesis Methods

The synthesis of CL 316,243 involves the reaction of 8-chloro-3,4-dihydroisoquinoline with dimethylaminobutyraldehyde in the presence of a reducing agent. The reaction yields (E)-1-(8-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)-4-(dimethylamino)but-2-en-1-one as a final product. The purity of the product can be improved by recrystallization.

Scientific Research Applications

CL 316,243 has been extensively studied for its potential applications in scientific research. It is commonly used as a selective β3-adrenoceptor agonist to study the function of β3-adrenoceptors in various tissues. It has been shown to increase thermogenesis and energy expenditure in brown adipose tissue, which makes it a potential candidate for the treatment of obesity and metabolic disorders. CL 316,243 has also been used to study the effects of β3-adrenoceptor activation on cardiac function, insulin secretion, and glucose homeostasis.

Properties

IUPAC Name

(E)-1-(8-chloro-3,4-dihydro-1H-isoquinolin-2-yl)-4-(dimethylamino)but-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O/c1-17(2)9-4-7-15(19)18-10-8-12-5-3-6-14(16)13(12)11-18/h3-7H,8-11H2,1-2H3/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKHYLIPAUROGI-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)N1CCC2=C(C1)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)N1CCC2=C(C1)C(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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